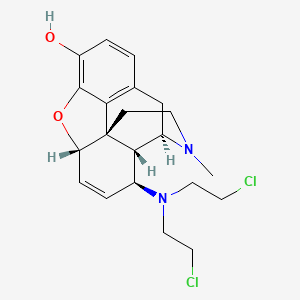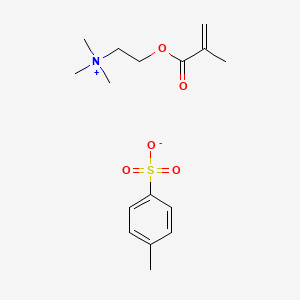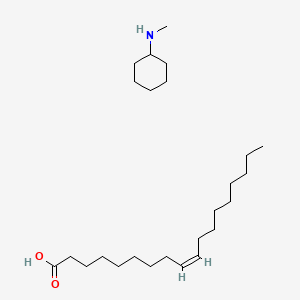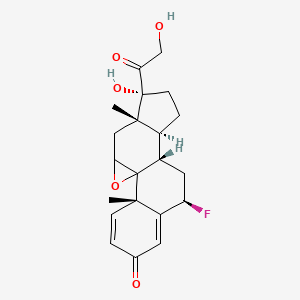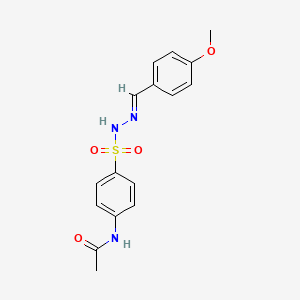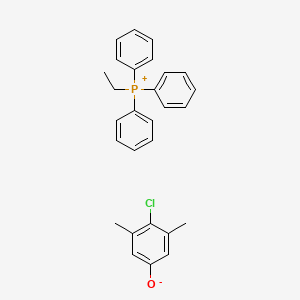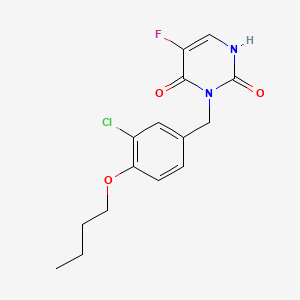
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- is a synthetic compound with the molecular formula C15H16ClFN2O3 and a molecular weight of 326.75 g/mol This compound is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with uracil and 4-butoxy-3-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chlorine atom.
科学的研究の応用
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and RNA.
Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other fluorinated uracil derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom enhances its ability to inhibit enzymes involved in nucleotide synthesis, thereby affecting cellular processes. The compound’s structure allows it to mimic natural nucleobases, leading to its incorporation into nucleic acids and subsequent disruption of normal cellular functions.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated uracil structure.
3-(4-Butoxy-3-chlorobenzyl)uracil: Lacks the fluorine atom but shares the butoxy and chlorobenzyl groups.
4-Butoxy-3-chlorobenzyl carbamimidothioate: Contains the butoxy and chlorobenzyl groups but differs in its core structure.
Uniqueness
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- stands out due to the combination of the 4-butoxy-3-chlorobenzyl and 5-fluoro groups, which confer unique chemical and biological properties
特性
CAS番号 |
102613-18-3 |
|---|---|
分子式 |
C15H16ClFN2O3 |
分子量 |
326.75 g/mol |
IUPAC名 |
3-[(4-butoxy-3-chlorophenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16ClFN2O3/c1-2-3-6-22-13-5-4-10(7-11(13)16)9-19-14(20)12(17)8-18-15(19)21/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21) |
InChIキー |
GJGKTZHGBJGHBY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


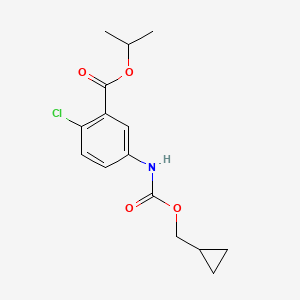

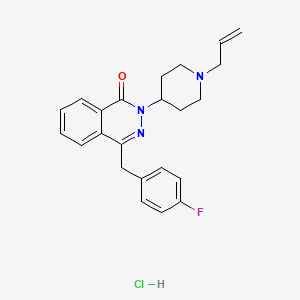
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

